molecular formula C21H27N B1612507 (R)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine CAS No. 948595-04-8

(R)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine

Cat. No.: B1612507
CAS No.: 948595-04-8
M. Wt: 293.4 g/mol
InChI Key: PHKHWUVAUXBNPC-HXUWFJFHSA-N
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Description

®-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine is a chiral pyrrolidine derivative characterized by the presence of two 3,5-dimethylphenyl groups attached to a central pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine typically involves the reaction of ®-pyrrolidine with 3,5-dimethylbenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography (TLC).

Industrial Production Methods

On an industrial scale, the production of ®-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors allows for precise control over reaction conditions, leading to a more sustainable and scalable production method. Additionally, the purification of the final product can be achieved through techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

®-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the aromatic rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride in ether.

    Substitution: Sodium hydride in dimethylformamide, potassium carbonate in acetonitrile.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced pyrrolidine derivatives.

    Substitution: Substituted pyrrolidine or aromatic derivatives.

Scientific Research Applications

®-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in catalytic reactions.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of neurological disorders due to its interaction with specific receptors in the brain.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of ®-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific enzymes, modulating their activity and affecting various biochemical pathways. In medicinal applications, it may interact with neurotransmitter receptors, influencing signal transduction and neuronal activity.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine: The enantiomer of the compound, with similar structural features but different stereochemistry.

    N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: A structurally related compound with different functional groups and applications.

    3,5-Dimethylbenzylamine: A simpler derivative with similar aromatic groups but lacking the pyrrolidine ring.

Uniqueness

®-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine is unique due to its chiral nature and the presence of two bulky 3,5-dimethylphenyl groups. This structural arrangement imparts distinct chemical and physical properties, making it valuable in asymmetric synthesis and as a potential therapeutic agent.

Properties

IUPAC Name

(2R)-2-[bis(3,5-dimethylphenyl)methyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N/c1-14-8-15(2)11-18(10-14)21(20-6-5-7-22-20)19-12-16(3)9-17(4)13-19/h8-13,20-22H,5-7H2,1-4H3/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHKHWUVAUXBNPC-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(C2CCCN2)C3=CC(=CC(=C3)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)C([C@H]2CCCN2)C3=CC(=CC(=C3)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584829
Record name (2R)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948595-04-8
Record name (2R)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine
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(R)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine
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(R)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine
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